molecular formula C18H21N2O4+ B574765 5-Butyl-3'-methyl-4'-nitrosalicylanilide CAS No. 169739-74-6

5-Butyl-3'-methyl-4'-nitrosalicylanilide

Cat. No.: B574765
CAS No.: 169739-74-6
M. Wt: 329.376
InChI Key: NWBBWRHVIKJBPH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-3'-methyl-4'-nitrosalicylanilide is a substituted salicylanilide derivative characterized by a salicylic acid backbone modified with a nitro group at the 4'-position, a methyl group at the 3'-position, and a butyl chain at the 5-position. Salicylanilides are renowned for their broad-spectrum biological activities, including antimicrobial, anthelmintic, and antiparasitic properties .

Properties

CAS No.

169739-74-6

Molecular Formula

C18H21N2O4+

Molecular Weight

329.376

IUPAC Name

[4-[(5-butyl-2-hydroxybenzoyl)amino]-2-methylphenyl]-hydroxy-oxoazanium

InChI

InChI=1S/C18H20N2O4/c1-3-4-5-13-6-9-17(21)15(11-13)18(22)19-14-7-8-16(20(23)24)12(2)10-14/h6-11H,3-5H2,1-2H3,(H2-,19,21,22,23,24)/p+1

InChI Key

NWBBWRHVIKJBPH-UHFFFAOYSA-O

SMILES

CCCCC1=CC(=C(C=C1)O)C(=O)NC2=CC(=C(C=C2)[N+](=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Salicylanilide Class

Key analogs and their functional differences:

Compound Substituents Primary Applications Key Properties
5-Butyl-3'-methyl-4'-nitrosalicylanilide 5-butyl, 3'-methyl, 4'-nitro Hypothesized antimicrobial High lipophilicity (butyl chain)
Niclosamide (2',5-dichloro-4'-nitrosalicylanilide) 2',5-dichloro, 4'-nitro Anthelmintic, molluscicide Chlorine enhances membrane permeability
Bayluscide (2',5-dichloro-4'-nitrosalicylanilide) 2',5-dichloro, 4'-nitro Lampricide (sea lamprey control) Synergistic with TFM

Key Findings :

  • Methyl and nitro groups at the 3' and 4' positions may stabilize aromatic interactions critical for binding microbial or parasitic targets, similar to niclosamide’s mechanism .

Alkyl Chain-Length Effects in Sulfamoylphenyl Amides

Evidence from sulfamoylphenyl derivatives (compounds 5a–5d ) highlights trends in physical properties with varying alkyl chains :

Compound Alkyl Chain Yield (%) Melting Point (°C) Molecular Weight
5a Butyl 51.0 180–182 326.4
5b Pentyl 45.4 174–176 340.4
5c Hexyl 48.3 142–143 354.4
5d Heptyl 45.4 143–144 368.4

Observations :

  • Longer alkyl chains correlate with lower melting points , suggesting reduced crystallinity and improved solubility in organic matrices.
  • Synthesis yields remain consistent (~45–51%), indicating minimal steric hindrance during acylation despite chain elongation .

Substituent Effects in Benzofuran Derivatives

While structurally distinct, benzofuran compounds from endophytic fungi (e.g., 5-hydroxy-2-(1'-hydroxy-5'-methyl-4'-hexenyl)benzofuran) demonstrate that methyl and hydroxyl groups enhance insecticidal activity . This supports the hypothesis that the 3'-methyl group in this compound may contribute to bioactivity by modulating electron density or steric interactions.

Research Implications and Data Gaps

  • Antimicrobial Potential: The compound’s nitro group aligns with niclosamide’s electron-withdrawing substituents, which disrupt microbial proton gradients .
  • Toxicity Profile : Chlorinated analogs like Bayluscide exhibit selective toxicity to lampreys, but the butyl chain’s environmental persistence requires further study .
  • Synthetic Optimization : The moderate yields (~45–51%) for alkylated analogs suggest room for improved catalytic methods.

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